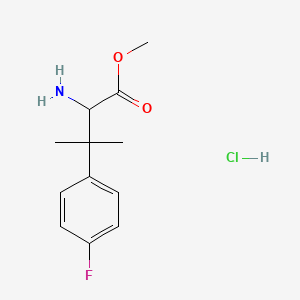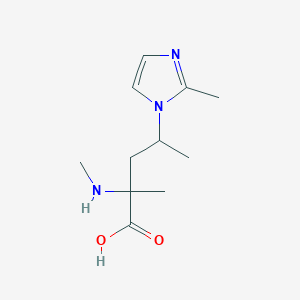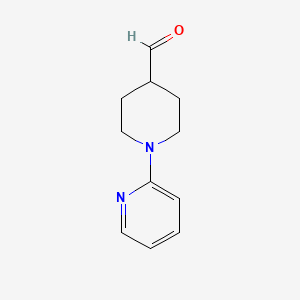
1-(Pyridin-2-yl)piperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)piperidine-4-carbaldehyde is an organic compound that features a piperidine ring substituted with a pyridine ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of pyridine-2-yl-piperidine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)piperidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. In medicinal chemistry, it may interact with enzymes or receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Pyridine-2-carbaldehyde: Shares the pyridine ring but lacks the piperidine moiety.
Piperidine-4-carboxaldehyde: Contains the piperidine ring with an aldehyde group but lacks the pyridine ring.
Pyridine-3-carboxaldehyde and Pyridine-4-carboxaldehyde: Isomeric forms of pyridine-2-carbaldehyde with different positions of the aldehyde group
Uniqueness: 1-(Pyridin-2-yl)piperidine-4-carbaldehyde is unique due to its combined structural features of both pyridine and piperidine rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-2-ylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-10-4-7-13(8-5-10)11-3-1-2-6-12-11/h1-3,6,9-10H,4-5,7-8H2 |
InChI Key |
PFPXWVIHPPHHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


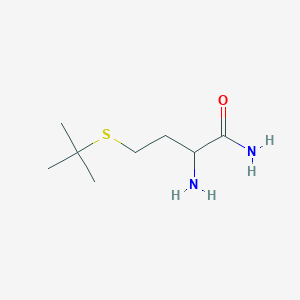

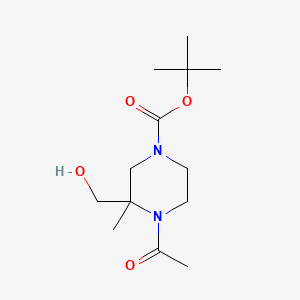
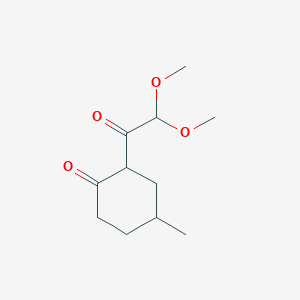
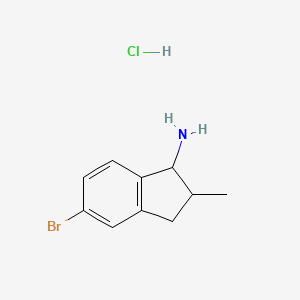
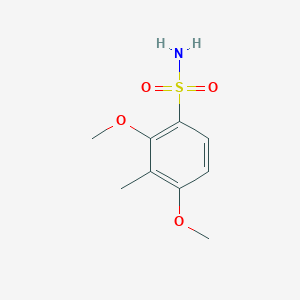
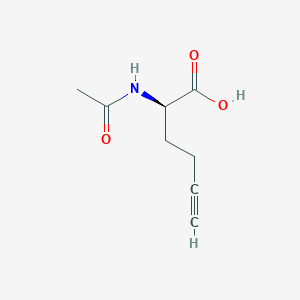
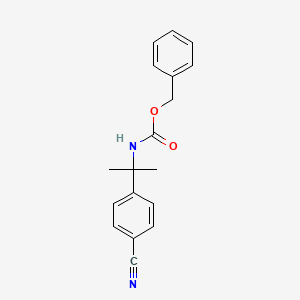
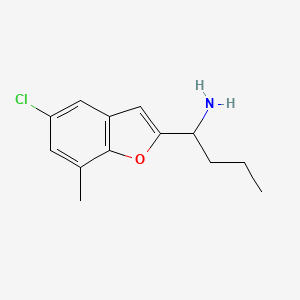

![benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13494481.png)

